molecular formula C17H38N4O B14291815 Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- CAS No. 122306-15-4

Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-

Cat. No.: B14291815
CAS No.: 122306-15-4
M. Wt: 314.5 g/mol
InChI Key: YMXBLJUKILWRTH-UHFFFAOYSA-N
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Description

Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- is a complex organic compound characterized by its long-chain amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through a series of amide bond formations and amine group modifications. The reaction conditions often include:

    Amide Bond Formation: This step involves the reaction of heptanoic acid with an amine to form the heptanamide backbone. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Amine Group Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amine groups in Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- can undergo oxidation to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols, depending on the reducing agents used.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Simpler amines or alcohols.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- can be compared with other long-chain amides and polyamines:

    Heptanamide: A simpler analog without the additional amine groups.

    Spermidine: A polyamine with a similar structure but different chain lengths and functional groups.

    Putrescine: Another polyamine with fewer amine groups and a shorter chain.

Uniqueness: The uniqueness of Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- lies in its specific arrangement of amine groups and the length of its carbon chain, which confer distinct chemical and biological properties.

Properties

CAS No.

122306-15-4

Molecular Formula

C17H38N4O

Molecular Weight

314.5 g/mol

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]heptanamide

InChI

InChI=1S/C17H38N4O/c1-2-3-4-5-10-17(22)21-16-9-15-20-13-7-6-12-19-14-8-11-18/h19-20H,2-16,18H2,1H3,(H,21,22)

InChI Key

YMXBLJUKILWRTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCCCNCCCCNCCCN

Origin of Product

United States

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